Endrin aldehyde

Description

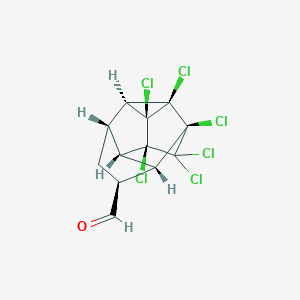

Structure

2D Structure

Properties

CAS No. |

7421-93-4 |

|---|---|

Molecular Formula |

C12H8Cl6O |

Molecular Weight |

380.9 g/mol |

IUPAC Name |

(1S,2R,3S,4R,5S,7S,8S,9R,10S)-3,4,5,6,6,7-hexachloropentacyclo[6.3.0.02,4.03,7.05,9]undecane-10-carbaldehyde |

InChI |

InChI=1S/C12H8Cl6O/c13-8-5-3(2-19)1-4-6(5)9(14,12(8,17)18)11(16)7(4)10(8,11)15/h2-7H,1H2/t3-,4+,5-,6+,7+,8+,9+,10+,11-/m1/s1 |

InChI Key |

HCTWZIFNBBCVGM-YJTREVOLSA-N |

SMILES |

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@@H]3[C@H]1[C@H]4[C@@]5([C@@]2(C([C@]3([C@]45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |

Canonical SMILES |

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |

melting_point |

Melting point: 235 °C, with decomposition |

Other CAS No. |

7421-93-4 |

physical_description |

Endrin aldehyde is a solid. Solid; [CAMEO] |

Pictograms |

Irritant |

shelf_life |

STABLE IN PRESENCE OF MOST ALKALIES |

solubility |

In water 2.4X10-2 mg/L at 25 °C |

Synonyms |

(1alpha,2beta,2abeta,4beta,4abeta,5beta,6abeta,6bbeta,7r*)-ecahydro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachloro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachlorodecahydro; 1,2,4-methenocy |

vapor_pressure |

0.0000002 [mmHg] 2X10-7 mm Hg at 25 °C |

Origin of Product |

United States |

Origin and Environmental Formation of Endrin Aldehyde

Endrin (B86629) Aldehyde as a Primary Transformation Product of Endrin

Endrin aldehyde is a significant, albeit often minor, transformation product of Endrin, a stereoisomer of dieldrin (B1670511). cdc.govresearchgate.net The conversion of Endrin to this compound occurs through several abiotic environmental processes, primarily driven by energy inputs such as light and heat. epa.govcdc.gov

Exposure to sunlight and other sources of ultraviolet (UV) radiation is a key driver in the transformation of Endrin. When Endrin is exposed to light, it undergoes photochemical isomerization. epa.gov The primary product of this reaction is typically delta-ketoendrin (also known as endrin ketone). epa.govepa.gov However, minor amounts of this compound are also formed during this process. cdc.govepa.gov

Studies on thin layers of solid Endrin exposed to sunlight on glass surfaces confirmed the formation of both endrin ketone and this compound. epa.gov While the transformation to endrin ketone can be significant, with a reported half-life of 7 days in June, the yield of this compound is generally small, often less than 5% of the total degradation products. epa.govcdc.govepa.gov

High temperatures can also induce the breakdown of Endrin. When heated to temperatures around 230°C (446°F), Endrin rearranges to form both endrin ketone and this compound. epa.govcdc.govinchem.org This thermal degradation can occur in environmental settings with high surface temperatures or during certain analytical procedures, such as gas chromatography, if the temperatures used are sufficiently high. epa.gov The isomerization of endrin into various ketones and aldehydes under thermal stress has been a known phenomenon since the 1960s. epa.gov

While photolysis and thermal decomposition are the primary abiotic routes, other chemical reactions can contribute to Endrin's transformation. Endrin is known to be unstable in the presence of strong acids, which can cause it to rearrange. nih.gov While endrin ketone is the more commonly cited product of acid-catalyzed rearrangement, the potential for this compound formation under specific acidic environmental conditions cannot be entirely ruled out. Conversely, Endrin is generally stable in the presence of most alkalis. inchem.orgnih.gov

This compound as a Synthetic Impurity in Technical Grade Endrin Formulations

This compound was not only an environmental breakdown product but also a direct contaminant in commercially produced Endrin. cdc.govnih.gov Technical grade Endrin, which was typically 92-98% pure, contained several impurities resulting from the manufacturing process. cdc.govcdc.govinchem.org this compound has been identified as one of these trace impurities. cdc.govnih.gov

One analysis of technical Endrin (not less than 92% pure) reported the presence of this compound at a concentration of 0.05%. inchem.org This indicates that the direct introduction of this compound into the environment occurred alongside the application of the Endrin pesticide itself.

Impurities in Technical Grade Endrin

This table details the typical composition of impurities found in a technical Endrin product that was at least 92% pure.

| Compound | Percentage (%) |

|---|---|

| Endrin half-cage ketone (delta-ketoendrin) | 1.57 |

| Isodrin | 0.73 |

| Dieldrin | 0.42 |

| Heptachloro-norbornene | 0.09 |

| This compound | 0.05 |

| Aldrin (B1666841) | 0.03 |

Historical Usage of Endrin and its Legacy Environmental Presence

Endrin was a broad-spectrum organochlorine pesticide first produced in 1950. wikipedia.org It was used globally as an insecticide, avicide (to control birds), and rodenticide (to control mice and voles). cdc.govepa.govinchem.org Its primary agricultural applications were on crops such as cotton, sugarcane, rice, maize, and grains. epa.govinchem.org

Due to its high toxicity and extreme persistence in the environment, most uses of Endrin in the United States were canceled by 1986. cdc.govepa.gov However, its legacy remains. Endrin is highly resistant to degradation in soil, where its half-life can be 14 years or longer. cdc.govepa.govwikipedia.org It binds strongly to soil particles and sediments in water bodies, leading to long-term contamination. epa.govwikipedia.org

This persistence means that reservoirs of Endrin still exist in the soil and sediment of formerly treated areas and at hazardous waste sites. cdc.govepa.gov The slow, ongoing degradation of this legacy Endrin through the photolytic and thermal pathways described above continues to be a source of this compound in the environment. cdc.govwikipedia.org Consequently, Endrin, this compound, and endrin ketone have been identified as contaminants at numerous hazardous waste sites proposed for inclusion on the EPA National Priorities List. cdc.gov

Environmental Occurrence and Spatiotemporal Distribution of Endrin Aldehyde

Occurrence and Distribution in Aquatic Environmental Compartments

Endrin (B86629) aldehyde's physical and chemical properties, including its low water solubility and high affinity for organic matter, dictate its behavior in aquatic systems. wikipedia.orgnih.gov It tends to associate with particulate matter and accumulate in sediments. wikipedia.orgccme.ca

Surface Water Systems (Rivers, Lakes, Oceans)

The detection of endrin aldehyde in surface waters is infrequent and typically at very low concentrations. nih.govepa.gov For instance, a U.S. Environmental Protection Agency (EPA) STORET data review from 2016-2020 did not report this compound above the lower quantification limit of 5.0–68 ng/L in approximately 2,700 surface water data points. cdc.gov Similarly, a study in the upper La Antigua watershed in Veracruz, Mexico, reported a detection limit of 0.006 µg/mL for this compound in water samples. researchgate.net

However, some studies have reported its presence. In a study of the Lagos lagoon in Nigeria, this compound was detected in surface-mixed layer water samples, though at lower concentrations compared to other cyclodienes like aldrin (B1666841) and endrin ketone. doi.org Another study on the Tiber River in Italy found that the mean ratio of endrin to this compound was 0.90, indicating the presence of the degradation product. unina.it In the Loskop Dam in South Africa, this compound was detected, with its concentration ranking higher than many other organochlorine pesticides. scielo.org.za

The New Jersey Department of Environmental Protection has established human health-based surface water quality criteria for this compound at 0.059 µg/L for freshwater and 0.060 µg/L for saline water. nj.govnj.gov

Groundwater and Drinking Water Systems

The presence of this compound in groundwater and drinking water is rare. Its strong adsorption to soil particles limits its mobility and potential to leach into groundwater. cdc.gov

Several surveys support this finding:

A California EPA survey of 263 wells across 10 counties did not detect this compound. nih.gov

A comprehensive U.S. EPA study of 1,364 wells in several states also did not detect the compound. nih.gov

Data from the EPA STORET and NWIS databases (2016–2020) showed no this compound reported above the lower quantification limit of 21–28 ng/L in 360 groundwater data points. nih.gov

In drinking water, a study in Athens, Greece, found this compound concentrations to be less than 0.002 µg/L. nih.gov The EPA has set a method detection limit of 0.011 µg/L for this compound in finished drinking water using gas chromatography. nih.gov

Sediment Accumulation and Vertical Distribution in Core Samples

Due to its hydrophobic nature, this compound tends to accumulate in the bottom sediments of water bodies. wikipedia.org Sediments act as a significant reservoir and a route of exposure for aquatic organisms. ccme.ca

Several studies have documented the presence of this compound in sediments:

A study of sediments from the Niger River in Nigeria detected this compound in 76% of the samples, with concentrations being lower than those of endrin and endrin ketone. nih.gov

In the Lagos lagoon, cyclodienes, including this compound, constituted 17% of the total organochlorine pesticides in sediment samples. doi.org

Research in a plateau lake in China identified this compound as one of the most dominant organochlorine pesticide species in both surface and columnar sediments, with total contents reaching up to 1.92 x 10³ ng·g⁻¹. researchgate.net The vertical distribution in sediment cores indicated a rapid accumulation in recent decades. researchgate.net

A study in the Pearl River Estuary also noted the presence of this compound in a sediment profile. researchgate.net

Conversely, a compilation of EPA STORET data from 2016 to 2020 did not detect this compound in 678 sediment data points, with a detection limit ranging from 0.017 to 2.9 µg/kg. nih.gov This highlights the variability in its distribution.

Occurrence and Distribution in Terrestrial Environmental Compartments

In terrestrial environments, this compound's persistence is influenced by local conditions, with an estimated half-life in soil of approximately 14 years. cdc.gov

Soil Matrices (Agricultural, Industrial, Hazardous Waste Sites)

This compound is found in various soil matrices, particularly at sites with a history of endrin use.

Hazardous Waste Sites: Endrin, this compound, or endrin ketone have been identified in at least 176 of the 1,867 hazardous waste sites on the EPA National Priorities List. cdc.gov Soil samples from these sites have the potential for release of these compounds. nih.gov

Agricultural and Other Soils: A study in Argentina detected this compound in soil samples from recreational areas at concentrations of 0.95 ng/g (0-15 cm depth) and 0.20 ng/g (15-30 cm depth), but not in natural and agricultural soils. nih.gov In contrast, a study of agricultural soils in the Kuttanad agroecosystem in India did detect this compound. researchgate.net EPA STORET data from 2016-2020 showed this compound concentrations of 17.5–26.6 µg/kg in 6 of 119 soil data points. nih.gov

Plant Uptake, Translocation, and Accumulation Studies

Plants can absorb endrin and its transformation products, including this compound, from contaminated soil. cdc.gov The extent of uptake and translocation varies depending on the plant species and soil conditions. epa.gov

Uptake and Translocation: Research has shown that this compound can be taken up by plant roots and in some cases translocated to the above-ground biomass. epa.govmdpi.com Foliar absorption and subsequent translocation have also been demonstrated. epa.gov

Accumulation in Plant Tissues: A study using Paulownia tomentosa grown in historically contaminated soils found that this compound accumulated in the plant's organs. mdpi.com The concentration in plant tissues was inversely correlated with the concentration in the soil. mdpi.com The root system was identified as the main accumulation organ in this study, with limited translocation to the above-ground parts. mdpi.com

In Vitro Studies: An in vitro study with sunflower (Helianthus annuus L.) plants demonstrated the potential for phytoremediation of this compound. scielo.br

Table 1: Occurrence of this compound in Aquatic Environments

| Environmental Compartment | Location | Concentration/Detection | Source |

|---|---|---|---|

| Surface Water | Lagos Lagoon, Nigeria | Detected, lower than aldrin and endrin ketone | doi.org |

| Surface Water | Tiber River, Italy | Endrin/endrin aldehyde ratio of 0.90 | unina.it |

| Surface Water | Loskop Dam, South Africa | Detected, ranked higher than many other OCPs | scielo.org.za |

| Surface Water | USA (STORET Data 2016-2020) | Not detected above 5.0–68 ng/L | cdc.gov |

| Groundwater | California, USA | Not detected in 263 wells | nih.gov |

| Groundwater | USA (Nationwide study) | Not detected in 1,364 wells | nih.gov |

| Groundwater | USA (STORET/NWIS Data 2016-2020) | Not detected above 21–28 ng/L | nih.gov |

| Drinking Water | Athens, Greece | <0.002 µg/L | nih.gov |

| Sediment | Niger River, Nigeria | Detected in 76% of samples | nih.gov |

| Sediment | Plateau Lake, China | Up to 1.92 x 10³ ng·g⁻¹ | researchgate.net |

| Sediment | USA (STORET Data 2016-2020) | Not detected (detection limit 0.017–2.9 µg/kg) | nih.gov |

Table 2: Occurrence of this compound in Terrestrial Environments

| Environmental Compartment | Location | Concentration/Detection | Source |

|---|---|---|---|

| Soil | Recreational Areas, Argentina | 0.95 ng/g (0-15cm), 0.20 ng/g (15-30cm) | nih.gov |

| Soil | Agricultural Soil, India | Detected | researchgate.net |

| Soil | USA (STORET Data 2016-2020) | 17.5–26.6 µg/kg in 6/119 data points | nih.gov |

| Plant Tissues | Paulownia tomentosa | Accumulated in roots, inversely correlated with soil concentration | mdpi.com |

Atmospheric Presence, Transport, and Deposition Patterns

The movement and distribution of this compound in the atmosphere are governed by its physical and chemical properties, which dictate its presence in the air and its return to the earth's surface.

Vapor-Phase and Particulate-Phase Distribution in Air

Due to its low vapor pressure, this compound is expected to exist predominantly in the particulate-adsorbed phase in the atmosphere. nih.govwikipedia.orgnih.gov This means it attaches to airborne particles like dust and aerosols rather than existing as a gas. Research has confirmed this distribution pattern. For instance, a study of various persistent organic pollutants (POPs) in Jinan, China, identified that this compound preferentially partitions to the particle phase. herts.ac.uk Similarly, atmospheric monitoring in São Paulo, Brazil, detected this compound in particulate matter at concentrations as high as 166 pg/m³. herts.ac.uk

While primarily associated with particles, a small fraction may exist in the vapor phase. The estimated half-life for vapor-phase this compound is approximately 3.8 hours, as it is degraded by reactions with photochemically-produced hydroxyl radicals. nih.gov

Wet and Dry Atmospheric Deposition Processes

The removal of this compound from the atmosphere occurs through wet and dry deposition. wikipedia.orgnih.gov Atmospheric particles to which the compound is adsorbed are eventually transported back to soil and surface water. wikipedia.orgnih.gov Wet deposition involves the removal of these particles by precipitation, such as rain and snow. Dry deposition is the process by which these particles settle out of the air due to gravity.

A study conducted in a coastal region of Turkey provided specific data on the wet deposition of organochlorine pesticides. The research calculated washout ratios, which quantify the efficiency of removal by precipitation. For this compound, the particle phase washout ratio was found to be 2339.47, which was the minimum value observed among the studied pesticides, indicating its potential for atmospheric transport before deposition. herts.ac.ukwikipedia.org

Global and Regional Environmental Monitoring Programs and Database Analysis

Various environmental monitoring programs have documented the presence of this compound in different environmental media across the globe, reflecting its persistence and transport from areas of historical use.

In the United States, the U.S. Environmental Protection Agency's (EPA) STORET database, a repository for water quality data, showed that this compound was detected in less than 1.0% of 770 reporting stations. nih.gov Monitoring efforts in the Great Lakes region under the Integrated Atmospheric Deposition Network (IADN) included the measurement of this compound in studies of Lake Ontario (1992–93), Lake Erie (1994–95), and Lake Superior (1996–97). wikipedia.orgwikipedia.org Additionally, the Regional Environmental Monitoring and Assessment Program (R-EMAP) analyzed fish tissue for this compound to assess contamination in the Everglades. fishersci.pt

In Europe, a monitoring study in Central Europe detected this compound in fewer than 25% of the air samples collected. fishersci.fi Further north, a 2008–2010 study of atmospheric organochlorine pesticides at Station Nord, Greenland, also included this compound in its panel of analyzed compounds. umweltprobenbank.de

In Africa, a study in the Densu River Basin in Ghana detected this compound in fish, indicating its presence in the aquatic food chain. fishersci.no

These findings from various monitoring programs are summarized in the table below.

Click to see data on Environmental Monitoring for this compound

| Monitoring Program/Study Location | Region | Matrix/Medium | Finding | Citation |

|---|---|---|---|---|

| USEPA STORET Database | United States | Ambient Water | Detected in <1% of 770 reporting stations. | nih.gov |

| Integrated Atmospheric Deposition Network (IADN) | Great Lakes, North America | Atmosphere/Deposition | Measured in studies for Lakes Ontario, Erie, and Superior. | wikipedia.org |

| Central Europe Air Monitoring | Central Europe | Air | Detected in <25% of samples. | fishersci.fi |

| Station Nord OCP Study | Greenland | Air | Included as an analyte in atmospheric monitoring. | umweltprobenbank.de |

| R-EMAP | Everglades, USA | Fish Tissue | Analyzed as a contaminant in fish. | fishersci.pt |

| Densu River Basin Study | Ghana | Fish Tissue | Detected in fish samples. | fishersci.no |

Characterization of Contamination at Legacy Hazardous Waste Sites

As a breakdown product of the pesticide endrin, this compound is a potential contaminant at hazardous waste sites, particularly those where endrin was manufactured, formulated, or disposed of. The potential for atmospheric release of this compound exists at such sites. wikipedia.org

According to the Agency for Toxic Substances and Disease Registry (ATSDR), as of 2019, endrin, this compound, or endrin ketone had been identified at a minimum of 176 out of 1,867 hazardous waste sites on the EPA's National Priorities List (NPL). wikipedia.org However, it is not known how many of these sites were specifically evaluated for this compound. wikipedia.orgwikipedia.org The disposal of wastes containing this compound is regulated under the Resource Conservation and Recovery Act (RCRA) through land disposal restrictions. wikipedia.orgwikidata.org

Site-specific data has confirmed the presence of this compound. For example, a U.S. EPA Superfund site record from Holliday, Kansas, noted the detection of this compound at a concentration of 0.35 µg/L in a water runoff sample. nih.gov An older analysis of NPL sites found that while endrin had been detected in air samples at 4 of 102 sites, this compound had not been detected in the air at any of the NPL hazardous waste sites surveyed at that time. nih.gov

The table below summarizes the data regarding this compound at hazardous waste sites.

Click to see data on Hazardous Waste Site Contamination

| Database/Site Location | Number/Type of Sites | Finding | Citation |

|---|---|---|---|

| EPA National Priorities List (NPL) | 1,867 sites evaluated | Endrin, this compound, or endrin ketone found at ≥176 sites. | wikipedia.org |

| Doepke Disposal (Holliday) Superfund Site | Kansas, USA | Detected at 0.35 µg/L in a water run-off sample. | nih.gov |

| NPL Site Air Monitoring (HazDat) | 102 sites evaluated | No detections of this compound in air samples reported at that time. | nih.gov |

Compound Information

Click to see a list of mentioned compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 522524 |

| Endrin | 12358480 |

| Endrin ketone | 61877 |

| Dieldrin (B1670511) | 969491 |

| Isodrin | 10037 |

| Aldrin | 2087 |

| Heptachloronorbornadiene | 129775004 |

| Heptachloronorbornene | 135565922 |

| Heptachlor | 3589 |

| Methoxychlor | 4115 |

| Endosulfan | 3224 |

| p,p'-DDT | 3036 |

| Heptachlor epoxide | 15559699 |

| Endrin alcohol | 139045 |

| Vinyl chloride | 6338 |

| Hexachlorocyclopentadiene | 6478 |

| Cyclopentadiene | 7612 |

Environmental Fate and Transport Dynamics of Endrin Aldehyde

Transport and Partitioning in Aqueous Systems

The behavior of endrin (B86629) aldehyde in aquatic environments is largely governed by its low water solubility and its tendency to associate with particulate matter. epa.govregulations.gov

Once introduced into a water body, adsorption to sediments is considered a significant partitioning process for endrin aldehyde. cdc.govnih.gov This tendency is inferred from its chemical properties, particularly its high octanol-water partition coefficient (Kow), which indicates a preference for partitioning into organic phases over water. regulations.gov The parent compound, endrin, strongly adsorbs to suspended particulates and sediments, and this is a primary mechanism for its removal from the water column. cdc.govepa.gov

However, there is some uncertainty regarding the extent of this adsorption. One assessment, based on an estimated soil organic carbon-water partitioning coefficient (Koc), suggests that this compound is not expected to significantly adsorb to suspended solids and sediment. nih.gov This discrepancy highlights the reliance on estimated values, which can vary widely. For instance, the estimated log Kow for this compound ranges broadly from 3.1 to 5.6. cdc.gov This variability directly impacts the calculation of other parameters like the Koc value, leading to different predictions about the compound's partitioning behavior. Despite this, the consensus from toxicological profiles suggests that partitioning to sediment is a likely and important fate process. cdc.govepa.govnih.gov

The mobility of this compound within the water column is expected to be limited. Its low vapor pressure and Henry's Law constant indicate that volatilization from water surfaces is not an important fate process. nih.govepa.govregulations.gov Adsorption to sediment can further reduce the rate of any potential volatilization. cdc.gov

Chemical and biological degradation processes are also slow. Hydrolysis is not considered a significant degradation pathway in aquatic systems. cdc.gov By analogy to its parent compound endrin, the hydrolysis half-life for this compound is estimated to be greater than four years. cdc.govepa.govnih.gov Furthermore, no information is available on the biodegradation of this compound in aquatic environments, suggesting it is not a significant removal process. cdc.govepa.gov Consequently, the primary mode of transport within the water column is likely through the movement of suspended particles to which the compound has adsorbed, eventually leading to its deposition in bottom sediments.

Transport and Mobility in Soil Systems

In terrestrial environments, this compound's strong affinity for soil particles and its resistance to degradation are the key factors controlling its fate and transport. cdc.govepa.gov

Direct experimental data on the sorption and desorption kinetics of this compound in different soil types are not available in the scientific literature. Its behavior is instead predicted using the soil organic carbon-water partitioning coefficient (Koc), which is itself estimated from the octanol-water partition coefficient (log Kow). cdc.govnih.govepa.gov

The wide range of estimated log Kow values (3.1 to 5.6) results in a correspondingly wide range of estimated Koc values, leading to varied interpretations of its soil mobility. cdc.govcdc.gov

A Koc value of approximately 1,000 was estimated from the lowest log Kow value, which suggests low mobility in soil. cdc.govnih.gov

Another estimation, derived from water solubility, yielded a Koc value of 4,300, indicating slight mobility. nih.gov

Using the higher estimated log Kow values (4.7–5.6), the Koc can range from 8,500 to 380,000, which indicates that this compound would be virtually immobile in most soils. cdc.govepa.govcdc.gov

While these estimations provide a general indication of strong sorption to soil, the lack of kinetic data means the rate at which equilibrium is achieved and the potential for desorption under varying environmental conditions remain uncharacterized.

| Estimated Log Kow | Estimated Koc Value | Implied Soil Mobility |

| 3.1 | ~1,000 | Low |

| Not Specified | 4,300 | Slight |

| 4.7 - 5.6 | 8,500 - 380,000 | Virtually Immobile |

The strong sorption of this compound to soil particles, as indicated by its high estimated Koc values, suggests that it has a low potential for vertical migration through the soil profile. cdc.govnih.gov The compound is expected to be retained in the upper soil layers, making leaching into groundwater an unlikely event under normal conditions. cdc.govepa.gov This is consistent with the behavior of its parent compound, endrin, which also adsorbs strongly to soil and is not generally expected to contaminate groundwater. cdc.govepa.gov

However, it is important to note that endrin has been detected in some groundwater samples, which suggests that leaching may be possible in certain soil types or under specific conditions. cdc.govepa.gov Factors such as soil type (e.g., low organic matter, high sand content), heavy rainfall or irrigation, and the presence of co-contaminants like organic solvents could potentially facilitate the downward movement of these compounds. cdc.gov

There is no specific information available regarding the environmental half-life or biodegradation of this compound in soil. cdc.govepa.gov By analogy to its behavior in water, significant transformation through hydrolysis or oxidation is not expected in soil environments. epa.gov

The parent compound, endrin, is known to be extremely persistent in soil, with an estimated half-life of approximately 14 years. cdc.gov Given that this compound is also a chlorinated cyclodiene pesticide, it is expected to be highly persistent. The detection of this compound in plants grown in soils that had been treated with endrin at least 16 years prior provides indirect evidence of its long-term persistence in the terrestrial environment. cdc.gov The methodologies for determining its persistence would involve long-term field or laboratory studies monitoring its concentration in soil over time, but such studies specifically for this compound have not been reported in the available literature. cdc.govepa.gov

Atmospheric Transport Phenomena and Inter-Media Exchange

The movement of this compound into and through the atmosphere is a key aspect of its environmental distribution. This transport is influenced by its tendency to volatilize from surfaces and its subsequent behavior in the air.

The potential for a chemical to move from soil or water into the atmosphere is largely determined by its vapor pressure and Henry's Law constant. This compound possesses a low vapor pressure and a low Henry's Law constant, which collectively indicate a limited tendency to volatilize. cdc.govregulations.gov

Due to these properties, significant volatilization of this compound from soil or water surfaces is not expected. cdc.govregulations.gov Any this compound that does enter the atmosphere is anticipated to exist primarily adsorbed to particulate matter rather than in the vapor phase. cdc.govregulations.gov This adsorption to particles is a critical factor in its atmospheric transport and deposition.

| Property | Value | Reference |

|---|---|---|

| Vapor Pressure | 2.0 x 10-7 mmHg at 25°C | cdc.govregulations.govhaz-map.com |

| Henry's Law Constant | 2 x 10-9 to 4.2 x 10-6 atm-m3/mol | cdc.govnih.gov |

While specific long-range atmospheric transport (LRAT) models exclusively for this compound are not detailed in available literature, the transport of particle-bound contaminants is well-studied. Models such as the Hybrid Single-Particle Lagrangian Integrated Trajectory (HYSPLIT) model are used to compute air parcel trajectories and simulate the transport, dispersion, and deposition of pollutants. wikipedia.orgnoaa.govyoutube.com

For a substance like this compound that is predominantly adsorbed to atmospheric particles, its long-range transport would be governed by the movement of these particles. cdc.govregulations.gov Lagrangian particle models, which track the movement of a large number of individual particles in the atmosphere, are suitable for simulating such transport. jhuapl.edunih.govapsi.tech These models incorporate meteorological data to predict the path and deposition of contaminants. The atmospheric fate of this compound is also influenced by chemical reactions; it is estimated to have a short atmospheric half-life of about 3.6 hours due to reaction with photochemically-produced hydroxyl radicals. regulations.gov This suggests that while it can be transported over long distances, its persistence in the atmosphere may be limited. Transport to soil and surface water occurs via wet and dry deposition of these particles. cdc.govregulations.gov

Bioconcentration and Bioaccumulation in Ecological Receptor Organisms

Once in aquatic environments, this compound has the potential to be taken up by organisms, leading to concentrations in their tissues that can exceed the concentration in the surrounding water.

The bioconcentration potential of a chemical is often estimated using its octanol-water partition coefficient (log Kow), which measures its lipophilicity, or "fat-loving" nature. There is significant variability in the estimated log Kow values for this compound, leading to a wide range of estimated Bioconcentration Factors (BCFs). cdc.gov

A lower estimated log Kow of 3.1 corresponds to an estimated BCF of 86, suggesting a low potential for bioconcentration. cdc.gov

Higher estimated log Kow values, ranging from 4.7 to 5.6, result in much higher estimated BCFs, from 2,000 to 11,000, indicating a high tendency to bioconcentrate. cdc.gov

An estimated BCF of 5,000 has also been calculated based on its water solubility. nih.gov

The U.S. Environmental Protection Agency (EPA) has calculated national-level Bioaccumulation Factor (BAF) estimates for this compound, which range from 440 L/kg to 920 L/kg, indicating a moderate potential for bioaccumulation. regulations.gov

This range of values highlights the uncertainty in its bioconcentration potential and underscores the need for empirical data.

| Parameter | Estimated Value | Indicated Potential | Reference |

|---|---|---|---|

| Log Kow | 3.1 - 5.6 | Variable | cdc.govregulations.gov |

| Estimated BCF (based on log Kow of 3.1) | 86 | Low | cdc.gov |

| Estimated BCFs (based on log Kow of 4.7-5.6) | 2,000 - 11,000 | High | cdc.gov |

| Estimated BAF (national-level) | 440 - 920 L/kg | Moderate | regulations.gov |

Trophic transfer is the process by which contaminants are passed from one organism to another through the food chain. researchgate.net The moderate to high bioaccumulation potential of this compound suggests that it is available for trophic transfer. regulations.gov

Research has confirmed the presence of this compound in aquatic organisms. A 1996 study detected this compound in redbreasted sunfish and central stonerollers, indicating its uptake and accumulation in fish species at different positions within the aquatic food web. regulations.gov This detection in fish tissue serves as direct evidence of bioaccumulation and the potential for subsequent trophic transfer to predator species. The process of biomagnification, where the concentration of a contaminant increases at successively higher levels in the food web, is a potential concern for persistent, bioaccumulative substances like this compound. researchgate.net

Environmental Degradation and Transformation Pathways of Endrin Aldehyde

Abiotic Degradation Processes and Kinetics

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as sunlight (photochemical degradation), water (hydrolysis), and reactions with atmospheric oxidants.

Endrin (B86629) aldehyde is characterized by its high stability in aqueous environments. It is highly resistant to hydrolysis, a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. By analogy to its parent compound, endrin, the hydrolytic half-life of endrin aldehyde is estimated to be greater than four years under typical environmental pH and temperature conditions. cdc.govepa.gov There is no evidence to suggest that hydrolysis is a significant degradation pathway for this compound in aquatic systems. nih.gov Detailed kinetic studies determining specific reaction rate constants for this compound at various pH levels and temperatures are not available in the reviewed literature.

| Parameter | Value | Reference |

|---|---|---|

| Estimated Hydrolytic Half-life | > 4 years | cdc.govepa.gov |

| Significance in Aquatic Systems | Not a significant degradation pathway | cdc.govnih.gov |

In the atmosphere, semivolatile organic compounds like this compound can exist in both the vapor and particulate phases. nih.gov The vapor-phase portion of this compound is subject to degradation by photochemically-produced hydroxyl radicals (•OH), which are highly reactive oxidants in the troposphere. The reaction with hydroxyl radicals is considered a significant atmospheric degradation pathway for this compound. The estimated rate constant for this vapor-phase reaction is 3.4 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This reaction rate corresponds to an estimated atmospheric half-life of approximately 3.8 hours, assuming an average atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cm³. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Reactant | Hydroxyl Radical (•OH) | nih.gov |

| Estimated Rate Constant (25°C) | 3.4 x 10⁻¹¹ cm³/molecule-sec | nih.gov |

| Estimated Atmospheric Half-life | ~3.8 hours | nih.gov |

Biotic Degradation Processes and Microorganism Involvement

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a key process in the removal of persistent organic pollutants from soil and sediment.

Under aerobic conditions (in the presence of oxygen), microbial degradation of this compound has been observed, although it appears to be a slow process, indicating the compound's recalcitrance. In one study, a blend of soil bacteria was able to degrade 59.77% of the initial this compound concentration over a six-month period. bohrium.com This demonstrated that this compound was more resistant to degradation than other pesticides tested under the same conditions. bohrium.com Another study showed that twenty microbial isolates, which were known to degrade the related pesticide dieldrin (B1670511), were also capable of degrading endrin. nih.gov While this suggests that microorganisms with the ability to degrade cyclodiene pesticides exist, the specific efficiency and metabolic pathways for the degradation of this compound by these isolates were not detailed. The available literature lacks comprehensive studies identifying the specific microorganisms, metabolic pathways, and kinetics of this compound degradation in aerobic soil environments.

| Microorganism Type | Degradation Extent | Timeframe | Reference |

|---|---|---|---|

| Blend of soil bacteria | 59.77% | 6 months | bohrium.com |

Information regarding the biodegradation of this compound in anaerobic environments (lacking oxygen), such as in flooded soils and deep sediments, is notably scarce. The available scientific literature, including comprehensive toxicological profiles, explicitly states that no information could be found on the biodegradation of this compound in soil or sediment under anaerobic conditions. cdc.govepa.gov While studies on the parent compound, endrin, suggest that its degradation can be enhanced under certain anaerobic conditions, it is not possible to extrapolate these findings to this compound without specific experimental evidence. cdc.govepa.gov Consequently, the role of anaerobic microbial processes in the natural attenuation of this compound remains an uncharacterized area of its environmental fate.

Microbial Degradation in Aquatic Systems

Comprehensive reviews of scientific literature, including toxicological profiles by the Agency for Toxic Substances and Disease Registry (ATSDR), indicate a significant data gap in this area. Currently, no specific information could be found on the biodegradation of this compound in aquatic systems. epa.govcdc.gov Chemical analysis suggests that processes like hydrolysis and oxidation are not expected to be significant degradation pathways for this compound in aquatic environments. cdc.gov By analogy to its parent compound, the hydrolysis half-life of this compound in water is estimated to be greater than four years. cdc.gov

While direct data for this compound is lacking, studies on endrin provide some context. Research has shown that microorganisms present in fish pond water are capable of metabolizing endrin. cdc.gov This suggests that aquatic microbial communities have the potential to degrade the foundational structure of this group of compounds, though the specific action on this compound remains uninvestigated.

Isolation and Characterization of this compound-Degrading Microorganisms

There are no known reports of microorganisms that have been specifically isolated and characterized for their ability to degrade this compound. However, research into the bioremediation of its parent compound, endrin, has successfully identified several bacterial strains capable of its degradation. These microorganisms are considered the most promising candidates for potential this compound degradation.

One study focused on isolating dieldrin- and endrin-degrading bacteria from soil by using 1,2-epoxycyclohexane as a structural analog to enrich and select for relevant microbes. nih.govresearchgate.net This method successfully isolated Burkholderia sp. strain MED-7 and Cupriavidus sp. strain MED-5, which demonstrated significant degradation activity toward endrin under aerobic conditions. nih.gov These were the first microorganisms reported to utilize endrin as a sole source of carbon and energy. nih.gov Another study identified a strain of Kocuria sp. that was capable of degrading up to 75% of the endrin in a liquid culture. ijbpas.com

The table below summarizes key research findings on microorganisms isolated for their ability to degrade the parent compound, endrin.

| Microorganism | Degradation Efficiency | Conditions / Timeframe | Source |

|---|---|---|---|

| Burkholderia sp. strain MED-7 | 51% | 14 days | nih.govresearchgate.net |

| Cupriavidus sp. strain MED-5 | 40% | 14 days | nih.govresearchgate.net |

| Kocuria sp. | Up to 75% | Not Specified | ijbpas.com |

Elucidation of Specific Enzymatic Biotransformation Pathways

Specific enzymatic pathways for the biotransformation of this compound have not been elucidated. However, analysis of the degradation of endrin and structurally similar organochlorine pesticides provides insight into the potential mechanisms.

Fourier Transform Infrared (FTIR) spectroscopy analysis of endrin degradation by Kocuria sp. showed a reduction in infrared peaks associated with C-Cl and C-H bonds. ijbpas.com This suggests that the enzymatic process involves the cleavage of these bonds, leading to the destruction of the compound's aromatic ring and the conversion of chlorine to chloride ions. ijbpas.com Bacterial enzymes capable of degrading a wide range of neurotoxic organophosphate pesticides are known as organophosphorus hydrolases (oph), and it is theorized that bacteria capable of degrading organochlorines must possess enzymes that can cleave the ring of the aromatic halogen compound. ijbpas.comcabidigitallibrary.org

For the related compound dieldrin, microbial degradation can proceed through four main pathways: oxidation, reduction, hydroxylation, and hydrolysis. frontiersin.orgnih.govresearchgate.net These reactions are carried out by various enzymes, including oxidoreductases and cytochrome P450, which break down chemical residues into other substances. researchgate.net It is plausible that similar enzymatic systems could act on this compound, but dedicated research is required for confirmation.

Identification and Structural Characterization of this compound Degradation Products

The specific microbial degradation products of this compound have not been identified or structurally characterized. This compound itself, along with endrin ketone, is a known abiotic degradation product of endrin, formed through exposure to heat or light. epa.govcdc.govgcms.cz

In studies of the microbial degradation of endrin by Kocuria sp., gas chromatography analysis revealed the presence of unidentified peaks in the chromatogram. ijbpas.com Researchers suggested these peaks might represent byproducts of persistent organic pollutants (POPs), but their exact structures were not determined. ijbpas.com More complete degradation pathways for endrin have been proposed to proceed through intermediates such as chlorodihydro-2-pyridone, tetrahydro-2-pyridone, and maleamide (B1587962) semialdehyde, which are ultimately mineralized into water, carbon dioxide, and ammonium. ijbpas.com It remains unknown if the microbial degradation of this compound would follow a similar pathway or produce similar end products.

Environmental Factors Influencing Degradation Rates (e.g., pH, Temperature, Redox Potential)

Specific data on how environmental factors influence the microbial degradation rate of this compound is not available. However, the principles governing the bioremediation of other persistent organochlorine pesticides offer general guidance. Microbial activity and, consequently, degradation rates are highly dependent on conditions such as pH, temperature, and redox potential.

Abiotic degradation of the parent compound, endrin, into this compound and endrin ketone is known to be accelerated by high temperatures (230°C) and intense sunlight. cdc.gov For microbial degradation, conditions must be suitable for the specific microorganisms involved. For instance, many degrading bacteria function optimally under specific environmental parameters. Strains of Kocuria sp. and Staphylococcus sp. used to degrade the organochlorine pesticide lindane showed optimal growth and degradation at a temperature of 30°C and a pH of 7. nih.gov Similarly, many Kocuria strains grow best between 20 and 37°C and a pH of 6.0 to 10.0. mdpi.com In contrast, some fungi, such as Mucor racemosus, have been shown to degrade dieldrin over a wide pH range. nih.gov

Redox potential is also a critical factor, particularly for chlorinated compounds. Anaerobic conditions (low redox potential) are often required for reductive dechlorination, a key initial step in the breakdown of many organochlorines. cdc.gov In laboratory studies, the addition of organic matter to soil was found to double the rate of endrin biodegradation, likely by creating more favorable redox conditions for microbial activity. cdc.gov

The table below summarizes the general influence of these key environmental factors on the microbial degradation of persistent organochlorine pesticides.

| Environmental Factor | General Influence on Microbial Degradation | Source |

|---|---|---|

| pH | Most degrading bacteria have an optimal pH range, often near neutral (pH 7.0). Some fungi can operate over a wider pH range. | nih.govmdpi.com |

| Temperature | Degradation is typically fastest within an optimal temperature range for microbial growth (e.g., 20-37°C for many Kocuria species). High temperatures (e.g., 230°C) can cause abiotic degradation of the parent compound, endrin. | cdc.govmdpi.com |

| Redox Potential | Anaerobic (low redox) conditions can be essential for initiating degradation via reductive dechlorination. The presence of organic matter can help create these conditions. | cdc.gov |

Advanced Analytical Methodologies for Environmental Monitoring of Endrin Aldehyde

Comprehensive Sample Preparation and Extraction Techniques

The initial and most critical step in the analysis of Endrin (B86629) aldehyde from environmental samples is the effective extraction and cleanup of the analyte from the matrix. The choice of technique depends on the sample matrix, the required detection limits, and the available instrumentation.

Solid-Phase Extraction (SPE) is a widely utilized technique for the extraction and concentration of organic pollutants, including Endrin aldehyde, from aqueous samples. scielo.br It offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample cleanup, and allowing for automation. thermofisher.com The principle involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent.

Various SPE sorbents can be used, with C18 (octadecyl) bonded silica being a common choice for nonpolar compounds like organochlorine pesticides. eprep-analytical.com Automated SPE systems, such as the Dionex AutoTrace 280, have demonstrated high recoveries and good precision for this compound in drinking water. thermofisher.comthermofisher.com A newer development, Micro Solid-Phase Extraction (µSPE), utilizes low bed volumes and small particle sizes, enabling the processing of microliter sample volumes and demonstrating excellent recovery rates for pesticides. eprep-analytical.com

Table 1: Performance of Solid-Phase Extraction (SPE) Methods for this compound in Water

| SPE Technique | Sorbent | Recovery (%) | Relative Standard Deviation (RSD) (%) | Method Detection Limit (MDL) |

|---|---|---|---|---|

| Automated SPE thermofisher.com | Not Specified | 94 | 10 | Not Specified |

| µSPE eprep-analytical.com | C18RPS | 103 | 7.6 | Not Specified |

| SPE scielo.br | Not Specified | 68.7 | 13.9 | Not Specified |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a conventional and robust method for extracting analytes from aqueous matrices based on their differential solubility in two immiscible liquids. researchgate.net For this compound analysis in water, LLE is typically performed using a separatory funnel (e.g., EPA Method 3510C) or a continuous liquid-liquid extractor (EPA Method 3520). iaea.orgcas-press.com Dichloromethane is a commonly used extraction solvent. cas-press.com

While effective, LLE is often labor-intensive and generates significant solvent waste compared to SPE. thermofisher.com However, it remains a valuable technique, particularly when dealing with complex or highly contaminated water samples. Studies comparing LLE and SPE have shown that while SPE may offer higher recoveries for some analytes, LLE provides acceptable precision for quantitative analysis of this compound. thermofisher.comresearchgate.net

Table 2: Comparison of LLE and SPE for this compound Analysis in Water

| Parameter | LLE | Automated SPE |

|---|---|---|

| Recovery (%) | Not Specified | 94 thermofisher.com |

Ultrasound-Assisted Extraction (UAE) for Solid Matrices

For solid environmental matrices like soil and sediment, Ultrasound-Assisted Extraction (UAE) offers an efficient alternative to traditional methods like Soxhlet extraction. epa.govresearchgate.net UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the extraction solvent. dphen1.com The collapse of these bubbles near the sample surface generates high local temperature and pressure, enhancing solvent penetration into the matrix and accelerating the desorption of the analyte. dphen1.comnih.gov

This technique significantly reduces extraction times and solvent consumption. csic.es The efficiency of UAE depends on several factors, including the choice of solvent, duration of sonication, and the number of extraction cycles. researchgate.net A mixture of petroleum ether and acetone has proven effective for extracting organochlorine pesticides from soil, with studies showing recoveries exceeding 88% for fortified samples. researchgate.net

Table 3: Performance of Ultrasound-Assisted Extraction (UAE) for Pesticides in Soil

| Method | Solvent | Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| UAE researchgate.net | Petroleum ether/acetone | >88 | <6 |

Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Approaches

The QuEChERS method has emerged as a popular and streamlined approach for the extraction of pesticide residues from various matrices. nih.gov Originally developed for food samples, its application has expanded to environmental matrices like soil. nih.govresearchgate.net The typical QuEChERS procedure involves an initial extraction and partitioning step with acetonitrile and salts (commonly magnesium sulfate and sodium acetate), followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. nih.gov

The d-SPE cleanup step utilizes sorbents like primary secondary amine (PSA) to remove matrix interferences. nih.gov The QuEChERS approach simplifies sample preparation, reduces solvent usage, and allows for high-throughput analysis. researchgate.net It has demonstrated excellent recoveries for a wide range of pesticides, including this compound, from complex matrices. nih.gov

Table 4: Performance of QuEChERS-based Methods for Endrin and Related Compounds

| Matrix | Analytes | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) |

|---|

Matrix Solid-Phase Dispersion (MSPD) Techniques

Matrix Solid-Phase Dispersion (MSPD) is a unique sample preparation technique that integrates sample homogenization, extraction, and cleanup into a single step. nih.gov In MSPD, a solid or semi-solid sample is blended with a solid-phase sorbent (like Florisil or C18) in a mortar with a pestle. This process disrupts the sample architecture and disperses the components onto the sorbent material. The resulting mixture is packed into a column, and analytes are selectively eluted with appropriate solvents. nih.gov

MSPD is particularly effective for complex biological and environmental matrices. epa.gov It has been successfully applied to the determination of this compound in diverse samples such as animal tissues and eggs. nih.govresearchgate.net The technique has been shown to provide good recoveries and low detection limits. researchgate.net

Table 5: Performance of Matrix Solid-Phase Dispersion (MSPD) for this compound

| Matrix | Sorbent | Eluting Solvent | Recovery (%) | Method Detection Limit (MDL) |

|---|---|---|---|---|

| Human Lung researchgate.net | Florisil | n-hexane:dichloromethane | 65 - 106 | 0.15-0.30 ng/g (GC-ECD) |

Chromatographic Separation and Detection Technologies

Following sample preparation, instrumental analysis is performed to separate, identify, and quantify this compound. Gas chromatography (GC) is the predominant technique for the analysis of organochlorine pesticides. iaea.org

The separation is typically achieved on fused-silica capillary columns. Specific column phases, such as Rtx-CLPesticides and DB-CLP1/DB-CLP2, have been developed to provide optimal resolution for chlorinated pesticides. restek.comgcms.cz A significant challenge in the GC analysis of Endrin is its potential for thermal degradation in the hot injector port to form this compound and Endrin ketone. iaea.orggcms.cz Analytical methods must therefore include procedures to monitor and minimize this breakdown, often requiring that degradation be less than 15%. iaea.orggcms.cz

Several types of detectors can be coupled with GC for the analysis of this compound:

Electron Capture Detector (GC-ECD): This is a highly sensitive and selective detector for halogenated compounds like this compound. It is widely used in routine environmental monitoring. nih.gov U.S. EPA Method 8081B utilizes GC-ECD for organochlorine pesticide analysis. iaea.org Method 508 specifies GC-ECD for determining chlorinated pesticides in water, with a method detection limit for this compound of 0.011 µg/L. nih.gov

Mass Spectrometry (GC-MS): GC coupled with a mass spectrometer provides definitive identification based on the mass spectrum of the compound. nih.gov It is an excellent confirmatory technique. iaea.orgnih.gov U.S. EPA Method 525.2 uses GC-MS for the analysis of organic compounds in drinking water, with a reported detection limit of 0.19 µg/L for this compound. nih.gov

Tandem Mass Spectrometry (GC-MS/MS): For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS or GC-TQ) is employed. This technique significantly reduces matrix interference by monitoring specific precursor-to-product ion transitions. gcms.cz The use of GC-MS/MS allows for the detection of this compound at parts-per-trillion (ppt) levels, providing the high sensitivity required for trace environmental analysis. gcms.cz

Table 6: Common Chromatographic Techniques for this compound Analysis

| Technique | Detector | Common Use | Method Detection Limit (MDL) in Water |

|---|---|---|---|

| GC-ECD nih.gov | Electron Capture Detector | Routine Monitoring, High Sensitivity | 0.011 µg/L |

| GC-MS nih.gov | Mass Spectrometer | Confirmation, Identification | 0.19 µg/L |

Gas Chromatography (GC) Coupled with Electron Capture Detection (ECD)

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and widely used technique for the analysis of halogenated compounds like this compound. nih.gov This method is particularly suitable for determining trace levels of organochlorine pesticides in environmental samples. nih.gov The principle of GC-ECD involves the separation of volatile and semi-volatile compounds in a gaseous mobile phase, followed by detection using an electron capture detector, which is highly responsive to electrophilic compounds.

The U.S. Environmental Protection Agency (EPA) has established standardized methods, such as EPA Method 8081B and EPA Method 508, which utilize GC-ECD for the determination of chlorinated pesticides, including this compound, in water and solid matrices. nih.govthermofisher.comgcms.cz These methods often involve a dual-column setup for confirmation of the analyte's identity. gcms.cznelac-institute.org The method's performance is critically dependent on minimizing the degradation of sensitive analytes like endrin. gcms.czrestek.comiaea.org System inertness checks, often involving the injection of standards of endrin and DDT, are crucial to ensure that breakdown into products like this compound and endrin ketone does not exceed specified limits. gcms.czrestek.comiaea.org

Key parameters for a typical GC-ECD analysis of this compound are presented in the table below.

| Parameter | Typical Value/Condition |

| Column | Fused-silica capillary column (e.g., DB-5, DB-608) iaea.org |

| Injector Temperature | ~205-210 °C (optimized to prevent degradation) iaea.org |

| Oven Temperature Program | Initial hold, followed by temperature ramps to achieve separation thermofisher.com |

| Detector Temperature | ~300 °C nih.gov |

| Carrier Gas | Helium or Nitrogen nih.gov |

| Method Detection Limit (MDL) | As low as 0.011 µg/L in water nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. thermofisher.com This method is invaluable for both the qualitative confirmation and quantitative measurement of this compound in complex environmental samples. Following separation on the GC column, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a chemical fingerprint.

EPA Method 525.2 is an example of a standardized procedure that employs GC-MS for the determination of organic compounds, including this compound, in drinking water. nih.gov The method detection limit for this compound using this technique can be as low as 0.19 µg/L. nih.gov GC-MS offers greater specificity than GC-ECD, which is crucial for unambiguous identification, especially in matrices with many potential interferences. iaea.org The mass spectrum of this compound shows characteristic fragment ions that are used for its identification and quantification. restek.com

Below is a table summarizing typical GC-MS parameters for this compound analysis.

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., HP-1) lgcstandards.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV lgcstandards.com |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) thermofisher.com |

| Key Mass Fragments (m/z) | 345, 250 nih.gov |

Gas Chromatography-Triple Quadrupole Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity and Sensitivity

For even greater selectivity and sensitivity, particularly in complex matrices, gas chromatography-triple quadrupole tandem mass spectrometry (GC-MS/MS) is employed. phenomenex.com This technique adds another layer of mass analysis, significantly reducing background noise and matrix interferences. nelac-institute.orgmanchester.ac.uk In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. manchester.ac.uk This process, known as multiple reaction monitoring (MRM), results in very low detection limits and high confidence in analyte identification. nelac-institute.org

GC-MS/MS has been successfully applied to the analysis of this compound in various challenging matrices, including food and biological tissues. sigmaaldrich.comphenomenex.com The use of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often coupled with GC-MS/MS analysis for biological samples. sigmaaldrich.com

The table below outlines typical parameters for GC-MS/MS analysis of this compound.

| Parameter | Typical Value/Condition |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Triple Quadrupole |

| Collision Gas | Nitrogen or Argon |

| Precursor Ion (m/z) | 345 phenomenex.com |

| Product Ions (m/z) | 281, 245 phenomenex.com |

| Limit of Detection (LOD) | Can be in the low parts-per-billion (ppb) range |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Polar Metabolites

While GC-based methods are ideal for the analysis of this compound itself, the analysis of its more polar metabolites often requires the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Endrin can be metabolized in organisms to form more water-soluble compounds, such as hydroxylated and conjugated metabolites. nih.gov These polar compounds are not readily amenable to GC analysis without derivatization.

LC-MS/MS separates compounds in a liquid mobile phase, making it suitable for a wider range of polarities. The use of tandem mass spectrometry provides the necessary selectivity and sensitivity for detecting these metabolites at low concentrations in complex biological and environmental samples. While specific applications for this compound's polar metabolites are less commonly detailed, the principles of LC-MS/MS make it the go-to technique for such analyses.

Complementary Spectroscopic and Physical Detection Methods

In addition to chromatographic techniques, other spectroscopic and physical methods can be used for the structural confirmation and specific analysis of this compound.

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a valuable tool for confirming the molecular structure of this compound by identifying its functional groups. lgcstandards.com The IR spectrum of a molecule shows absorption bands corresponding to the vibrational frequencies of its chemical bonds. For this compound, the key characteristic absorption bands would be those associated with the aldehyde functional group.

The identity of this compound can be confirmed by comparing its IR spectrum with that of a reference standard. lgcstandards.com The presence of a strong carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹, and the characteristic C-H stretching vibrations of the aldehyde group around 2720 cm⁻¹ and 2820 cm⁻¹, provide strong evidence for its structure. orgchemboulder.com

Colorimetric Analysis for Specific Assays

Colorimetric analysis can be used for specific assays of this compound. nih.gov This technique relies on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte. While less common for environmental monitoring due to lower sensitivity and specificity compared to chromatographic methods, colorimetric assays can be useful for screening purposes or in situations where sophisticated instrumentation is not available. The analysis of this compound products may involve colorimetry. nih.gov

Rigorous Method Validation and Quality Assurance/Quality Control (QA/QC) Protocols

The reliable environmental monitoring of this compound necessitates the implementation of rigorous method validation and comprehensive quality assurance/quality control (QA/QC) protocols. These procedures are fundamental to ensuring the accuracy, precision, and legal defensibility of analytical data. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. QA/QC measures, on the other hand, are the routine actions taken to ensure that the analytical process remains in a state of control.

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with an acceptable level of precision and accuracy. The determination of these limits is a critical first step in method validation, as it defines the sensitivity and applicability of the analytical method for trace-level environmental monitoring.

Various U.S. Environmental Protection Agency (EPA) methods have established Method Detection Limits (MDLs), which are conceptually similar to LODs, for this compound in water matrices. For instance, EPA Method 508, which utilizes gas chromatography with an electron capture detector (GC-ECD), specifies an MDL of 0.011 µg/L for this compound in ground and finished drinking water researchgate.netnih.gov. In contrast, EPA Method 525.2, employing liquid-solid extraction and capillary column gas chromatography/mass spectrometry (GC/MS), reports a higher MDL of 0.19 µg/L researchgate.netnih.gov. These differences highlight the influence of the analytical technique on detection capabilities.

Research studies have further explored the LOD and LOQ for this compound in various environmental samples. A study on organochlorine pesticides in chicken eggs reported a method detection limit of less than 0.7 ng/g for this compound using a matrix solid-phase dispersion extraction method followed by GC-ECD analysis thermofisher.com. Another study focusing on biological matrices (liver and serum) using a QuEChERS-based extraction and GC-MS/MS analysis determined the LOD and LOQ for this compound in liver to be 0.32 ng/mL and 0.97 ng/mL, respectively, and in serum to be 0.1 ng/mL and 0.29 ng/mL, respectively .

| Matrix | Analytical Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Ground and Finished Drinking Water | EPA Method 508 (GC-ECD) | 0.011 µg/L (MDL) | Not Specified | researchgate.netnih.gov |

| Drinking Water | EPA Method 525.2 (GC/MS) | 0.19 µg/L (MDL) | Not Specified | researchgate.netnih.gov |

| Chicken Eggs | MSPD-GC-ECD | <0.7 ng/g | Not Specified | thermofisher.com |

| Liver | QuEChERS-GC-MS/MS | 0.32 ng/mL | 0.97 ng/mL | |

| Serum | QuEChERS-GC-MS/MS | 0.1 ng/mL | 0.29 ng/mL |

Assessment of Linearity and Calibration Curve Performance

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The performance of the calibration curve is a key indicator of a method's linearity and is typically evaluated by the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship between the instrument response and the analyte concentration.

For the analysis of this compound, gas chromatography-based methods generally exhibit excellent linearity over a defined concentration range. A study validating a GC-ECD method for pesticide residue detection in flour demonstrated excellent linearity for this compound with a correlation coefficient (R²) of 0.99968 over a calibration range of 0.005 to 0.2 mg/L proquest.com. Another multi-residue method for organochlorine pesticides in water reported excellent linearity in the range of 2.5–20 µg/L for all compounds, including this compound nih.gov. Similarly, a study on the determination of organochlorine pesticides in wildlife liver and serum using GC-MS/MS reported a coefficient of determination of 0.999 for this compound in liver and 0.994 in serum .

| Matrix | Analytical Method | Calibration Range | Coefficient of Determination (R²) | Source |

|---|---|---|---|---|

| Flour | GC-ECD | 0.005 - 0.2 mg/L | 0.99968 | proquest.com |

| Water | GC-ECD | 2.5 - 20 µg/L | Excellent Linearity Reported | nih.gov |

| Liver | GC-MS/MS | Not Specified | 0.999 | |

| Serum | GC-MS/MS | Not Specified | 0.994 |

Evaluation of Recovery Efficiencies and Precision (Repeatability and Reproducibility)

Recovery is a measure of the accuracy of an analytical method, representing the proportion of the amount of analyte, present in or added to the analytical portion of the test sample, which is extracted and measured. Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions and is typically expressed in terms of standard deviation or relative standard deviation (RSD). Precision is further categorized into repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).

For this compound, acceptable recovery is generally considered to be within the range of 70-120%, with an RSD below 20%, in accordance with guidelines such as those from SANCO. A multi-residue method for organochlorine pesticides in chicken eggs reported average recoveries for this compound ranging from 82% to 110% across five spiking levels, with RSDs below 8% thermofisher.com. In a study analyzing wastewater, excellent recoveries were obtained for 25 priority pollutants, including this compound researchgate.netnih.gov. Furthermore, a validation study of a method for organochlorine pesticides in wildlife liver and serum found that 94.4% of samples were within the accepted recovery range of 70-120% nih.gov. The repeatability, expressed as RSD, was generally below 20% at the LOQ nih.gov.

| Matrix | Analytical Method | Spiking Level(s) | Average Recovery (%) | Precision (RSD %) | Source |

|---|---|---|---|---|---|

| Chicken Eggs | MSPD-GC-ECD | 10 - 200 ng/g | 82 - 110 | <8 | thermofisher.com |

| Wastewater | GC | Not Specified | Excellent | Not Specified | researchgate.netnih.gov |

| Biological Tissues | GC-MS/MS | 10, 20, 1000 ppb | Within 70-120% | <20% at LOQ | nih.gov |

Mitigation Strategies for Matrix Effects and Analytical Interferences

Matrix effects, which are the alteration of an analyte's response due to the presence of co-extracted compounds from the sample matrix, can significantly impact the accuracy of quantitative analysis. These effects can lead to either signal enhancement or suppression. Several strategies are employed to mitigate matrix effects in the analysis of this compound.

One of the most common approaches is the use of matrix-matched calibration standards . This involves preparing calibration standards in a blank matrix extract that is similar in composition to the samples being analyzed. This helps to compensate for any signal enhancement or suppression caused by the matrix components scispace.comiaea.org.

Thorough sample clean-up is another crucial step to minimize matrix effects. Techniques such as solid-phase extraction (SPE) with various sorbents (e.g., Florisil, silica gel, C18) and gel permeation chromatography (GPC) can be used to remove interfering substances from the sample extract before instrumental analysis vut.ac.za. For instance, EPA Method 8081B suggests several clean-up procedures, including the use of Florisil (Method 3620) and silica gel (Method 3630), to remove interferences vut.ac.za.

The use of analyte protectants is an innovative strategy to overcome matrix effects in gas chromatography. These are compounds added to both the sample extracts and calibration standards that interact with active sites in the GC system, thereby reducing the degradation or adsorption of the target analytes cftri.res.in. This leads to a more consistent and reliable response for compounds like this compound.

Finally, the choice of a highly selective analytical technique, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) , can significantly reduce the impact of matrix interferences. By monitoring specific precursor-to-product ion transitions, GC-MS/MS provides a higher degree of certainty in analyte identification and quantification, even in complex matrices.

Development and Application of Novel Analytical Approaches

The continuous demand for more sensitive, selective, and efficient methods for the environmental monitoring of this compound has driven the development of novel analytical approaches. These emerging techniques aim to overcome the limitations of traditional methods, such as complex sample preparation and potential for interferences.

Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This "molecular memory" is created by polymerizing functional and cross-linking monomers in the presence of a template molecule (the analyte of interest or a structural analog). Subsequent removal of the template leaves behind cavities that are complementary in shape, size, and functionality to the target analyte. This allows for the highly selective rebinding of the target molecule from a complex sample matrix.

While no studies have been found that specifically detail the synthesis and application of MIPs for the selective extraction of this compound, the successful development of MIPs for other structurally similar organochlorine pesticides suggests a strong potential for this application. For example, MIPs have been successfully synthesized for the selective extraction of chlordecone, heptachlor, and dieldrin (B1670511) from various environmental and biological samples researchgate.netproquest.comresearchgate.net. These studies demonstrate the feasibility of creating selective binding sites for chlorinated cyclic compounds.

The application of MIPs as a sorbent material in solid-phase extraction (SPE), often referred to as MISPE, offers several advantages for this compound analysis:

High Selectivity: MIPs can selectively extract this compound from complex environmental matrices, reducing interferences from other co-extracted compounds.

Improved Clean-up: The selective nature of MIPs can simplify the sample clean-up process, potentially reducing the number of steps and the use of organic solvents.

Enhanced Sensitivity: By selectively pre-concentrating this compound, MIPs can help to achieve lower detection limits.

Robustness and Reusability: MIPs are generally stable in a wide range of pH and organic solvents and can often be regenerated and reused multiple times.

The development of MIPs for this compound would likely involve computational modeling to select the optimal functional monomers and cross-linkers that would form stable complexes with the this compound template. Experimental validation would then be necessary to assess the binding capacity, selectivity, and reusability of the synthesized polymer for the selective extraction of this compound from various environmental samples.

Biosensor and Chemsensor Technologies for Rapid Detection

The rapid and sensitive detection of this compound in environmental matrices is crucial for effective monitoring and risk assessment. While traditional chromatographic methods provide high accuracy, they are often laboratory-bound, time-consuming, and require sophisticated instrumentation. Biosensor and chemsensor technologies offer promising alternatives, enabling rapid, portable, and potentially real-time analysis. Although research directly focused on biosensors and chemosensors for the specific detection of this compound is limited, significant advancements in sensor technologies for related compounds, such as the parent pesticide Endrin, other organochlorine pesticides, and aldehydes in general, provide a strong foundation for the development of such tools. This section explores the principles of various biosensor and chemsensor technologies and discusses their potential applicability for the rapid detection of this compound.

Biosensor Technologies

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a signal proportional to the concentration of a target analyte. The high specificity of biological molecules makes biosensors a promising avenue for the selective detection of environmental pollutants like this compound.

Enzyme-Based Biosensors:

Enzyme-based biosensors utilize the specific catalytic activity of enzymes for analyte detection. For pesticides, these sensors often rely on the inhibition of a particular enzyme by the target compound. Organochlorine pesticides, a class to which this compound belongs, are known to interact with various enzymes. For instance, enzymes like alkaline phosphatase and tyrosinase have been used in biosensors for the detection of different organochlorine pesticides nih.govslideshare.net. The principle involves measuring the decrease in enzyme activity upon exposure to the pesticide, which can be monitored through electrochemical or optical signals. While no specific enzyme-based biosensor for this compound has been reported, the development of such a sensor would involve identifying an enzyme that is significantly and specifically inhibited by this compound.

A potential approach could involve screening a panel of enzymes for their sensitivity to this compound. Once a suitable enzyme is identified, it can be immobilized on a transducer surface. For example, an electrochemical biosensor could measure the change in current produced by the enzymatic reaction, which would be diminished in the presence of this compound.

Immunosensors:

Immunosensors are a type of biosensor that uses the highly specific binding between an antibody and its corresponding antigen for detection nih.govjohnshopkins.edu. An immunosensor for this compound would require the generation of antibodies that specifically recognize the this compound molecule. These antibodies would then be immobilized on a transducer surface. When a sample containing this compound is introduced, the analyte binds to the antibodies, triggering a detectable signal.

Various transduction methods can be employed in immunosensors, including electrochemical, optical, and piezoelectric techniques. For instance, an electrochemical immunosensor might use an enzyme-labeled secondary antibody to generate an amperometric signal upon binding of the target analyte psu.edu. The development of such a sensor is contingent on the successful production of high-affinity monoclonal or polyclonal antibodies specific to this compound.

Aptamer-Based Biosensors (Aptasensors):